
trans-3-(3-Hydroxypropenyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-3-(3-Hydroxypropenyl)phenol: is an organic compound with the molecular formula C9H10O2 It is a phenolic compound characterized by the presence of a hydroxyl group (-OH) attached to a benzene ring, along with a propenyl group (-CH=CH-CH2OH) in the trans configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method for synthesizing trans-3-(3-Hydroxypropenyl)phenol involves the aldol condensation of benzaldehyde with acetaldehyde, followed by dehydration and reduction steps.
Wittig Reaction: Another synthetic route involves the Wittig reaction, where a phosphonium ylide reacts with benzaldehyde to form the desired product.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale aldol condensation reactions, followed by purification processes such as distillation and recrystallization to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: trans-3-(3-Hydroxypropenyl)phenol can undergo oxidation reactions to form quinones, which are valuable intermediates in organic synthesis.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, can occur due to the activating effect of the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like bromine (Br2) for halogenation, nitric acid (HNO3) for nitration, and sulfuric acid (H2SO4) for sulfonation are typically employed.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, and sulfonated phenols.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a precursor in the synthesis of various organic compounds.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential antioxidant properties.
- Studied for its role in enzyme inhibition and interaction with biological macromolecules.
Medicine:
- Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
- Used in the development of novel pharmaceuticals.
Industry:
- Utilized in the production of polymers and resins.
- Applied in the formulation of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of trans-3-(3-Hydroxypropenyl)phenol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound’s antioxidant properties are attributed to its ability to donate electrons and neutralize free radicals, thereby protecting cells from oxidative damage.
Comparación Con Compuestos Similares
Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.
Catechol: Contains two hydroxyl groups on the benzene ring.
Hydroquinone: Has two hydroxyl groups in the para position on the benzene ring.
Uniqueness:
- trans-3-(3-Hydroxypropenyl)phenol is unique due to the presence of the propenyl group, which imparts distinct chemical and physical properties.
- The trans configuration of the propenyl group influences the compound’s reactivity and interaction with other molecules.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C9H10O2 |
|---|---|
Peso molecular |
150.17 g/mol |
Nombre IUPAC |
3-[(E)-3-hydroxyprop-1-enyl]phenol |
InChI |
InChI=1S/C9H10O2/c10-6-2-4-8-3-1-5-9(11)7-8/h1-5,7,10-11H,6H2/b4-2+ |
Clave InChI |
DLIYAKCMSBOEGO-DUXPYHPUSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)O)/C=C/CO |
SMILES canónico |
C1=CC(=CC(=C1)O)C=CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


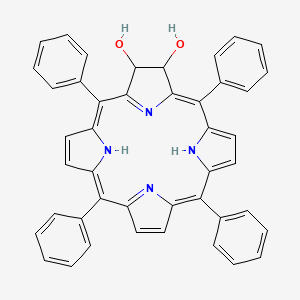
![2-[(1R,2S,4R)-Rel-2-bicyclo[2.2.1]hept-5-enyl]ethanamine](/img/structure/B12839765.png)
![3-[4-[bis(2-fluoroethyl)amino]phenyl]propanoic acid](/img/structure/B12839774.png)
![1-Bromo-4-methoxybicyclo[2.2.2]octan-2-one](/img/structure/B12839780.png)
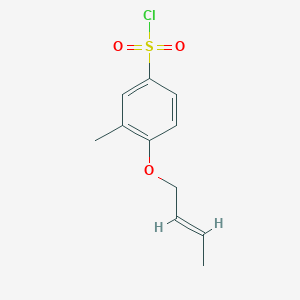
![(R)-2-Amino-N-(3-(benzyloxy)-1-(1-(methylsulfonyl)spiro[indoline-3,4'-piperidin]-1'-yl)-1-oxopropan-2-yl)-2-methylpropanamide hydrochloride](/img/structure/B12839806.png)
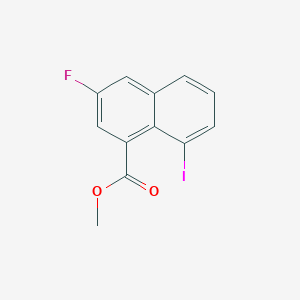
![2-Azaspiro[3.4]octane oxalate](/img/structure/B12839821.png)
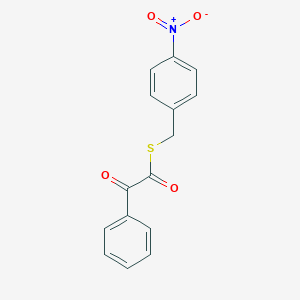
![[[(2R,3R,4R,5R)-5-(4-amino-2-oxo-pyrimidin-1-yl)-3-hydroxy-4-methoxy-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate](/img/structure/B12839830.png)
![2-[(Methoxycarbonyl)amino]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid](/img/structure/B12839835.png)
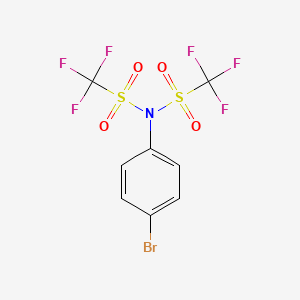

![[(2S,3R,4R,5S,6S)-4-acetyloxy-2-methyl-6-(4-methylbenzoyl)sulfanyl-5-phenylmethoxyoxan-3-yl] acetate](/img/structure/B12839846.png)
